molecular formula C18H14N2O B10877738 2-(3,4-Dimethylphenoxy)quinoline-4-carbonitrile

2-(3,4-Dimethylphenoxy)quinoline-4-carbonitrile

Cat. No.: B10877738
M. Wt: 274.3 g/mol
InChI Key: KKURZNBRUAKTIK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)-4-quinolinecarbonitrile is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenoxy)-4-quinolinecarbonitrile typically involves the reaction of 3,4-dimethylphenol with 4-chloroquinoline-2-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenoxy)-4-quinolinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)-4-quinolinecarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenoxy)-4-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenoxy)propanamide
  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone

Uniqueness

2-(3,4-Dimethylphenoxy)-4-quinolinecarbonitrile is unique due to its specific structural features, such as the presence of both a quinoline ring and a phenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)quinoline-4-carbonitrile

InChI

InChI=1S/C18H14N2O/c1-12-7-8-15(9-13(12)2)21-18-10-14(11-19)16-5-3-4-6-17(16)20-18/h3-10H,1-2H3

InChI Key

KKURZNBRUAKTIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC3=CC=CC=C3C(=C2)C#N)C

Origin of Product

United States

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